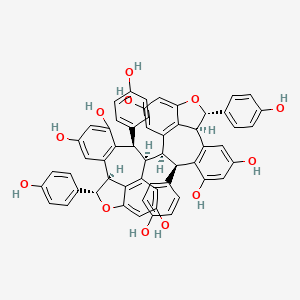

Isohopeaphenol

描述

属性

分子式 |

C56H42O12 |

|---|---|

分子量 |

906.9 g/mol |

IUPAC 名称 |

(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |

InChI |

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51+,52+,53+,54+,55-,56-/m1/s1 |

InChI 键 |

YQQUILZPDYJDQJ-DAZNBUADSA-N |

手性 SMILES |

C1=CC(=CC=C1[C@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@@H]9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

规范 SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it exhibits notable biological activities, including anticancer and sirtuin-inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates the proposed signaling pathway through which this compound exerts its cytotoxic effects on cancer cells, offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex polyphenolic compound belonging to the stilbenoid class, specifically a tetramer of resveratrol. Its intricate structure, characterized by multiple stereocenters, gives rise to different isomers, with (-)-isohopeaphenol being a commonly studied form.

The definitive chemical structure of this compound is established through various spectroscopic techniques and is represented by the following IUPAC name and molecular identifiers.

Systematic IUPAC Name: (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol[1].

Molecular Formula: C56H42O12[1]

CAS Number: 197446-77-8 (for (-)-isohopeaphenol)[2]

SMILES Notation: OC1=CC=C(C=C1)C1OC2=CC(O)=CC3=C2C1C1=CC(O)=CC(O)=C1C(C3C1C(C2=CC=C(O)C=C2)C2=C(C=C(O)C=C2O)C2C(OC3=CC(O)=CC1=C23)C1=CC=C(O)C=C1)C1=CC=C(O)C=C1

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound have been determined through computational and experimental methods. The spectroscopic data for (-)-isohopeaphenol provides the basis for its identification and structural elucidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 906.9 g/mol | [1] |

| Monoisotopic Mass | 906.267626792 Da | [3] |

| Appearance | Pale brownish powder | [4] |

| Solubility (ALOGPS) | 1.25e-03 g/l | [3] |

| LogP (ALOGPS) | 6.06 | [3] |

| pKa (strongest acidic) | 8.69 | [3] |

| pKa (strongest basic) | -5.45 | [3] |

| Polar Surface Area | 220.76 Ų | [3] |

Table 2: Spectroscopic Data for (-)-Isohopeaphenol

| Spectroscopic Technique | Data |

| High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) | m/z 907.2818 [M+H]+ (Calculated for C56H43O12: 907.2754)[4] |

| Ultraviolet (UV) Spectroscopy (in MeOH) | λmax 284 nm (ε 16800), 229 nm (ε 66600), 210 nm (ε 98800)[4] |

| Circular Dichroism (CD) (in MeOH) | Δe (nm) -3.4 (290), +24 (240), -62 (213)[4] |

| Infrared (IR) Spectroscopy (KBr) | νmax 3300 (br), 1615 cm-1[4] |

| 1H and 13C Nuclear Magnetic Resonance (NMR) | Data available in published literature.[5] |

Biological Activity

This compound has demonstrated significant biological activity, most notably in the areas of oncology and enzyme inhibition. Its cytotoxic effects against human cancer cell lines and its potent inhibition of Sirtuin 1 (SIRT1) are of particular interest for drug development.

Table 3: In Vitro Biological Activity of this compound

| Biological Activity | Cell Line/Target | Method | Result | Reference |

| Cytotoxicity | HepG2 (human hepatocellular carcinoma) | Crystal Violet Assay (72h) | IC50: 54 µM | [6] |

| Hep3B (human hepatocellular carcinoma) | Crystal Violet Assay (72h) | IC50: 26.0 ± 3.0 µM | [6][7] | |

| Enzyme Inhibition | Human SIRT1 | Fluorescent-based assay | Ki: 32.67 µM (competitive inhibitor against NAD+) |

Experimental Protocols

Isolation and Purification of (-)-Isohopeaphenol from Vitis vinifera

The following protocol is a representative method for the isolation and purification of (-)-Isohopeaphenol from the cork of Vitis vinifera 'Kyohou', based on published procedures.[4]

-

Extraction:

-

Air-dried and powdered cork of Vitis vinifera is subjected to extraction with methanol (B129727).

-

The methanolic extract is concentrated, and the residue is further extracted with acetone (B3395972).

-

The acetone extract is then partitioned between hexane, chloroform, ethyl acetate (B1210297), and water.

-

-

Chromatographic Purification:

-

The ethyl acetate soluble fraction is subjected to medium-pressure column chromatography (MPCC) on silica (B1680970) gel.

-

Further purification is achieved by high-performance liquid chromatography (HPLC) on a reversed-phase silica gel column.

-

Final separation of (-)-isohopeaphenol from other stilbenoids, such as (+)-hopeaphenol, is accomplished using recycled HPLC on a reversed-phase silica gel column.

-

Cytotoxicity Assay against Hepatocellular Carcinoma Cells

This protocol describes a method for determining the cytotoxic effects of this compound on human hepatocellular carcinoma cell lines, such as HepG2 and Hep3B, using a crystal violet assay.

-

Cell Culture:

-

HepG2 and Hep3B cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 3 x 103 to 5 x 103 cells per well and allowed to adhere for 24 hours.

-

-

Treatment:

-

A stock solution of this compound in DMSO is prepared and diluted to various concentrations in the culture medium.

-

The cells are treated with the different concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) is also included.

-

-

Crystal Violet Staining:

-

After the incubation period, the medium is removed, and the cells are washed with PBS.

-

The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution.

-

-

Quantification:

-

The stained cells are washed to remove excess dye, and the incorporated dye is solubilized with a solvent (e.g., methanol or a solution of acetic acid).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

SIRT1 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against human SIRT1.

-

Reagents:

-

Recombinant human SIRT1 enzyme.

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue).

-

NAD+.

-

SIRT1 assay buffer.

-

Developer solution.

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

Varying concentrations of this compound are pre-incubated with the SIRT1 enzyme in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate and NAD+.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

-

Data Analysis:

-

The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition (e.g., competitive with NAD+), the assay is performed with varying concentrations of both this compound and NAD+, and the data are analyzed using Lineweaver-Burk plots.

-

Signaling Pathway of this compound-Induced Apoptosis

This compound is a known inhibitor of SIRT1, a class III histone deacetylase that plays a crucial role in cellular stress response and survival by deacetylating various protein targets, including the tumor suppressor p53. By inhibiting SIRT1, this compound is proposed to increase the acetylation of p53, thereby enhancing its transcriptional activity. Acetylated p53 can then upregulate the expression of pro-apoptotic genes, such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.

Conclusion

This compound stands out as a promising natural product with well-defined anticancer and enzyme-inhibitory properties. This technical guide has provided a detailed summary of its chemical structure, physicochemical characteristics, and biological activities, supported by relevant quantitative data. The outlined experimental protocols offer a practical framework for researchers aiming to isolate, characterize, and evaluate this compound and related compounds. The elucidation of its signaling pathway, primarily through the inhibition of SIRT1 and subsequent activation of the p53-mediated apoptotic cascade, provides a strong rationale for its further investigation as a potential therapeutic agent. Continued research into the pharmacology and toxicology of this compound is warranted to fully explore its clinical potential in the treatment of cancer and other diseases.

References

- 1. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A proteasome-dependent inhibition of SIRT-1 by the resveratrol analogue 4,4′-dihydroxy-trans-stilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 4. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]

Isohopeaphenol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a resveratrol (B1683913) tetramer belonging to the stilbenoid family of polyphenols, has emerged as a compound of significant interest in the scientific community. First discovered in members of the Dipterocarpaceae family, its presence has since been confirmed in various other plant species, most notably in grapevine (Vitis vinifera), a common source for its isolation. This technical guide provides an in-depth overview of the discovery and natural distribution of this compound. It details experimental protocols for its isolation and for the assessment of its key biological activities, including its cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. Quantitative data from various studies are compiled and presented for comparative analysis. Furthermore, this guide illustrates the current understanding of the molecular mechanisms underlying this compound's bioactivity, including its potential modulation of critical cellular signaling pathways.

Discovery and Natural Sources

This compound is a naturally occurring resveratrol tetramer, meaning it is composed of four resveratrol units. Its discovery is rooted in the exploration of phytochemicals from various plant sources known for their traditional medicinal properties.

Initial Discovery: this compound was first identified in plants belonging to the Dipterocarpaceae family, such as those from the Hopea and Shorea genera. For instance, it has been isolated from the stem bark of Hopea parviflora.

Prominent Natural Sources: A significant and commercially viable source of this compound is grapevine (Vitis vinifera). It is considered a phytoalexin, a compound produced by plants in response to stress, such as pathogen attack or UV radiation. Different parts of the grapevine have been found to contain this compound, including:

-

Canes: Grapevine canes, a major byproduct of viticulture, are a particularly rich source.

-

Roots and Stems: These parts of the grapevine also accumulate stilbenoids, including this compound.

-

Leaves: Grapevine leaves, especially those under stress, can produce this compound.[1]

-

Red Wine: As a derivative of grapes, red wine also contains this compound, although typically at lower concentrations than in the raw plant material.

The concentration of this compound in these sources can vary depending on the grape cultivar, geographical location, and environmental conditions.

Quantitative Data

The biological activities of this compound have been quantified in several studies. The following tables summarize the available data on its cytotoxic and enzyme-inhibitory effects.

| Cell Line | Assay | Incubation Time | IC₅₀ (µM) | Reference |

| HepG2 (p53 wild-type human hepatocellular carcinoma) | Cytotoxicity | 72 h | 54 | |

| Hep3B (p53-null human hepatocellular carcinoma) | Cytotoxicity | 72 h | 26.0 ± 3.0 | [2] |

Table 1: Cytotoxic Activity of this compound.

| Enzyme | Assay | IC₅₀ (µM) | Reference |

| Pancreatic Lipase (B570770) | Lipase Inhibition | 26.5 | |

| Sirtuin 1 (SIRT1) | Deacetylase Inhibition | - (Noted as a competitive inhibitor, less potent than hopeaphenol) |

Table 2: Enzyme Inhibitory Activity of this compound.

| Parameter | Cell Line | IC₅₀ | Reference |

| IL-1β production | RAW 264.7 | Potent inhibitor (specific IC₅₀ not provided) |

Table 3: Anti-inflammatory Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key in vitro assays used to determine its biological activity.

Isolation of this compound from Vitis vinifera Canes by Preparative HPLC

This protocol describes a general procedure for the isolation of stilbenoids, including this compound, from grapevine canes using preparative high-performance liquid chromatography (HPLC).

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound from grapevine canes.

Materials:

-

Dried and powdered grapevine canes

-

80% Ethanol (B145695) (v/v) in water

-

Rotary evaporator

-

Preparative HPLC system with a UV detector

-

C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional)

-

Analytical HPLC system

-

LC-MS system

Procedure:

-

Extraction: Macerate the powdered grapevine canes in 80% ethanol at room temperature with agitation for 24 hours. Repeat the extraction process with fresh solvent.

-

Concentration: Combine the ethanolic extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Preparative HPLC:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol/water mixture).

-

Set up the preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape. A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-100% B; 45-50 min, 100% B; 50-55 min, 100-10% B.

-

Inject the dissolved crude extract onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm).

-

-

Fraction Collection: Collect fractions corresponding to the peaks of interest based on the chromatogram. This compound will elute as one of the later peaks due to its higher molecular weight and hydrophobicity compared to resveratrol monomers and dimers.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC and LC-MS to confirm the identity and purity of this compound.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a solid powder.

Pancreatic Lipase Inhibition Assay

This colorimetric assay measures the ability of this compound to inhibit porcine pancreatic lipase activity using p-nitrophenyl butyrate (B1204436) (PNPB) as a substrate.

Workflow for Pancreatic Lipase Inhibition Assay

Caption: Workflow for the pancreatic lipase inhibition assay.

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (PNPB)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a PPL solution in Tris-HCl buffer.

-

Prepare a PNPB solution in a suitable solvent like acetonitrile.

-

Prepare serial dilutions of this compound in Tris-HCl buffer from the stock solution.

-

-

Assay:

-

In a 96-well plate, add a small volume of the PPL solution to each well.

-

Add the this compound dilutions to the respective wells (test wells). Add buffer to the control wells and a known inhibitor (e.g., orlistat) to the positive control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the PNPB solution to all wells.

-

Immediately measure the absorbance at 405 nm at time 0 and then kinetically for a set period (e.g., 10-30 minutes) at 37°C.

-

-

Calculation:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

-

Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

TNF-α and IL-1β Inhibition Assay in RAW 264.7 Macrophages

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the production of the pro-inflammatory cytokines TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Workflow for Cytokine Inhibition Assay

Caption: Workflow for measuring cytokine inhibition in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Commercial ELISA kits for murine TNF-α and IL-1β

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control wells.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant from each well.

-

ELISA:

-

Perform the ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a plate with a capture antibody.

-

Adding the supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

-

Quantification: Calculate the concentration of TNF-α and IL-1β in each sample based on the standard curve.

SIRT1 Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the deacetylase activity of Sirtuin 1 (SIRT1) using a fluorogenic substrate.

Workflow for SIRT1 Inhibition Assay

Caption: Workflow for the fluorometric SIRT1 inhibition assay.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)

-

NAD⁺

-

Assay buffer

-

Developer solution

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of SIRT1, NAD⁺, and the fluorogenic substrate in the assay buffer. Prepare serial dilutions of this compound.

-

Assay:

-

In a 96-well black plate, add the assay buffer, SIRT1 enzyme, and this compound dilutions.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further period at room temperature.

-

-

Measurement: Measure the fluorescence intensity using an excitation wavelength around 355 nm and an emission wavelength around 460 nm.

-

Calculation:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Signaling Pathways

While direct and detailed studies on the effects of this compound on major signaling pathways are still emerging, its structural similarity to other well-studied resveratrol oligomers and its observed biological activities (e.g., anti-inflammatory and cytotoxic effects) suggest potential modulation of key cellular signaling cascades such as NF-κB, MAPK, and PI3K/Akt. The diagrams below represent hypothetical pathways based on the activities of closely related stilbenoids. Further research is required to definitively confirm the specific targets and effects of this compound within these pathways.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound, such as the inhibition of TNF-α and IL-1β, strongly suggest an interaction with the NF-κB pathway, a central regulator of inflammation.

Caption: Hypothetical modulation of MAPK signaling by this compound.

Hypothetical Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition is a common mechanism of action for many anticancer compounds.

Hypothetical PI3K/Akt Inhibition by this compound

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic, anti-inflammatory, and enzyme-inhibitory activities. Its abundance in agricultural byproducts like grapevine canes makes it an attractive candidate for further investigation and development. While preliminary data suggest its involvement in key cellular signaling pathways, further research is imperative to elucidate the precise molecular mechanisms of its action. Future studies should focus on:

-

Definitive Signaling Pathway Analysis: Conducting detailed studies, including Western blot analyses for key phosphorylated proteins, to confirm the effects of this compound on the NF-κB, MAPK, and PI3K/Akt pathways.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of cancer and inflammatory diseases.

-

Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its in vivo behavior.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities and to potentially develop more potent and selective compounds.

The continued exploration of this compound holds significant promise for the discovery of new therapeutic agents for a range of human diseases.

References

An In-depth Technical Guide to the Biosynthesis of Isohopeaphenol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohopeaphenol, a resveratrol (B1683913) tetramer, is a member of the stilbenoid family of polyphenolic compounds. Stilbenoids, including the well-studied resveratrol, are produced by plants as a defense mechanism against pathogens and environmental stress. This compound has garnered significant interest in the scientific community due to its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, whether through direct extraction from plant sources, biotechnological production in cell cultures, or chemoenzymatic synthesis. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis pathway of this compound in plants, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies.

The Biosynthetic Pathway of this compound: From Phenylalanine to a Resveratrol Tetramer

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the monomeric unit, resveratrol. Subsequently, resveratrol units undergo oxidative coupling to form oligomers, including dimers, trimers, and ultimately, the tetramer this compound.

The Phenylpropanoid Pathway: Synthesizing the Resveratrol Monomer

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate for the synthesis of various flavonoids and stilbenoids.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Finally, the pivotal enzyme Stilbene (B7821643) Synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol.[1]

Oxidative Coupling: From Resveratrol to this compound

The formation of this compound from resveratrol involves a series of oxidative coupling reactions catalyzed by peroxidases (EC 1.11.1.7) and potentially laccases (EC 1.10.3.2).[2][3] While the precise stereospecific enzymatic pathway to (-)-isohopeaphenol has not been fully elucidated in planta, biomimetic synthesis studies provide a plausible model.

The proposed pathway involves the following key steps:

-

Dimerization of Resveratrol: Two molecules of resveratrol undergo oxidative coupling to form the dimer ε-viniferin. This reaction is catalyzed by peroxidases.

-

Dimerization of ε-Viniferin: Two molecules of ε-viniferin are then oxidatively coupled to form the tetramer hopeaphenol, a stereoisomer of this compound. It is highly probable that this compound is also formed through a similar peroxidase-catalyzed dimerization of ε-viniferin, with the specific stereochemical outcome determined by the particular peroxidase isoenzyme and reaction conditions.[3] The formation of (-)-isohopeaphenol suggests a stereospecific enzymatic control over the coupling reaction.

Quantitative Data on this compound Biosynthesis

Quantitative data on the biosynthesis of this compound is still limited. However, studies on the accumulation of its precursors in response to elicitors in grapevine cell cultures provide valuable insights.

| Compound | Plant Material | Elicitor/Stress | Concentration/Fold Increase | Reference |

| trans-Resveratrol | Grapevine (Vitis vinifera cv. Gamay) cell culture | Methylated cyclodextrins (MBCD) and Methyl jasmonate (MeJA) | Up to 3 g/L | [4] |

| trans-ε-viniferin | Grapevine (Vitis vinifera) canes | Post-bud burst | Increased accumulation | [2] |

| This compound | Grapevine stem extracts | - | Present as a minor stilbene | [5] |

Table 1: Quantitative Data on Stilbenoid Accumulation

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound biosynthesis.

Extraction and Purification of this compound from Plant Material

The extraction and purification of this compound typically involve solvent extraction followed by chromatographic separation.

Protocol Overview:

-

Sample Preparation: Plant material (e.g., grapevine stems) is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as a mixture of acetone (B3395972) and water or ethanol. Maceration, sonication, or microwave-assisted extraction can be employed to enhance efficiency.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove non-polar compounds.

-

Chromatographic Purification:

-

Column Chromatography: The extract is first fractionated using column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative reverse-phase HPLC. A C18 column is commonly used with a gradient of water and acetonitrile (B52724) or methanol, often with a small percentage of formic acid to improve peak shape.

-

Chiral HPLC: To separate this compound from its stereoisomers like hopeaphenol, chiral HPLC is necessary. A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak), is employed with a suitable mobile phase.[5]

-

Peroxidase-Catalyzed Biomimetic Synthesis of Resveratrol Oligomers

This protocol provides a general method for the in vitro synthesis of resveratrol oligomers, including tetramers, using horseradish peroxidase (HRP).[5]

Materials:

-

trans-Resveratrol

-

ε-viniferin (optional, as a starting material for tetramer synthesis)

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Acetone and water

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve trans-resveratrol (and ε-viniferin, if used) in a mixture of acetone and water.

-

Add a solution of HRP in water to the substrate solution and stir.

-

Initiate the reaction by adding H₂O₂.

-

Stir the reaction mixture at room temperature for several hours.

-

Stop the reaction and extract the products with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-

Purify the resulting oligomers using column chromatography and HPLC as described above.

Peroxidase Activity Assay

This assay is used to determine the activity of peroxidase enzymes, which are crucial for this compound biosynthesis. A common method involves monitoring the oxidation of a chromogenic substrate.

Principle: Peroxidase catalyzes the oxidation of a substrate (e.g., pyrogallol (B1678534) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS) in the presence of H₂O₂, leading to the formation of a colored product that can be measured spectrophotometrically.

General Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0), the chromogenic substrate, and H₂O₂.

-

Add the enzyme extract to initiate the reaction.

-

Monitor the change in absorbance at the specific wavelength for the colored product over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of genes encoding key enzymes in the this compound biosynthesis pathway, such as stilbene synthase (STS) and specific peroxidase isoenzymes, in response to various stimuli.

Protocol Overview:

-

RNA Extraction: Isolate total RNA from plant tissue or cell cultures using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform the real-time PCR reaction using the synthesized cDNA, gene-specific primers for the target genes (e.g., STS, peroxidase isoenzyme X) and a reference gene (for normalization), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process that builds upon the well-established phenylpropanoid pathway to generate resveratrol, followed by a series of peroxidase-catalyzed oxidative coupling reactions. While the general pathway is understood, the specific enzymatic control of the stereoselective formation of (-)-isohopeaphenol remains an active area of research. Further studies are needed to identify and characterize the specific peroxidase isoenzymes involved and to elucidate the precise mechanism of stereochemical control. A deeper understanding of this biosynthetic pathway will be instrumental for the development of biotechnological strategies to produce this promising bioactive compound for pharmaceutical and nutraceutical applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our knowledge in this exciting field.

References

- 1. Frontiers | Grapevine response to a Dittrichia viscosa extract and a Bacillus velezensis strain [frontiersin.org]

- 2. Differential Response of Phenol Metabolism Associated with Antioxidative Network in Elicited Grapevine Suspension Cultured Cells under Saline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of Secreted Proteins, Enzymatic Activities of Wood Degradation and Stilbene Metabolization in Grapevine Botryosphaeria Dieback Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Isohopeaphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a naturally occurring stilbenoid tetramer, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a resveratrol (B1683913) oligomer, it belongs to a class of polyphenolic compounds renowned for their diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a complex polyphenolic compound with the molecular formula C₅₆H₄₂O₁₂. Its multifaceted structure contributes to its distinct physicochemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Citation |

| Molecular Formula | C₅₆H₄₂O₁₂ | --INVALID-LINK--[1] |

| Molecular Weight | 906.9 g/mol | --INVALID-LINK--[1] |

| Appearance | Pale brownish powder | [2] |

| Melting Point | Not reported | |

| Boiling Point | Decomposes before boiling (expected) | |

| Optical Rotation | [α]D -114.5° (c 0.44, MeOH) for (-)-isohopeaphenol | [2] |

| Solubility | Soluble in methanol (B129727), acetone (B3395972), DMSO, ethyl acetate (B1210297), chloroform (B151607).[3] |

Spectral Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques.

Table 2: Spectral Data of (-)-Isohopeaphenol

| Technique | Data | Source/Citation |

| UV (in MeOH) | λmax 284 (ε 16800), 229 (ε 66600), 210 nm (ε 98800) | [2] |

| IR (KBr) | νmax 3300 (br), 1615 cm⁻¹ | [2] |

| Mass Spectrometry (HR-FABMS) | m/z 907.2818 [M+H]⁺ (Calculated for C₅₆H₄₃O₁₂: 907.2754) | [2] |

Table 3: Comparative ¹H and ¹³C NMR Spectral Data of (+)-Hopeaphenol (Isomer of this compound) in Methanol-d₄

Note: Direct, detailed published NMR data for this compound is limited. The following data for its isomer, (+)-hopeaphenol, is provided for comparative purposes as their spectra are noted to be similar.[3]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| Unit A | ||

| 7a | 90.7 | 5.43 (d, 6.5) |

| 8a | 55.4 | 4.17 (d, 6.5) |

| 9a | 131.6 | |

| 10a | 119.5 | 6.17 (s) |

| 11a | 160.1 | |

| 12a | 107.4 | 6.23 (d, 2.3) |

| 13a | 159.4 | |

| 14a | 102.1 | 6.18 (d, 2.3) |

| Unit B | ||

| 1b | 130.8 | |

| 2b, 6b | 128.5 | 6.69 (d, 8.5) |

| 3b, 5b | 115.8 | 6.59 (d, 8.5) |

| 4b | 158.1 | |

| Unit C | ||

| 7c | 90.7 | 5.43 (d, 6.5) |

| 8c | 55.4 | 4.17 (d, 6.5) |

| 9c | 131.6 | |

| 10c | 119.5 | 6.17 (s) |

| 11c | 160.1 | |

| 12c | 107.4 | 6.23 (d, 2.3) |

| 13c | 159.4 | |

| 14c | 102.1 | 6.18 (d, 2.3) |

| Unit D | ||

| 1d | 130.8 | |

| 2d, 6d | 128.5 | 6.69 (d, 8.5) |

| 3d, 5d | 115.8 | 6.59 (d, 8.5) |

| 4d | 158.1 |

Experimental Protocols

Isolation and Purification of (-)-Isohopeaphenol from Vitis vinifera 'Kyoho'

The following protocol is a detailed methodology for the isolation and purification of (-)-isohopeaphenol from the cork of Vitis vinifera 'Kyoho'.

2.1.1. Extraction

-

Air-dry the cork of Vitis vinifera 'Kyoho' and grind it into a coarse powder.

-

Extract the powdered plant material exhaustively with methanol at room temperature.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude residue.

-

Further extract the residue with acetone.

-

Partition the acetone extract successively between n-hexane, chloroform, ethyl acetate, and water.

2.1.2. Chromatographic Purification

-

Subject the ethyl acetate soluble fraction to medium-pressure column chromatography (MPCC) on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing stilbenoid tetramers based on TLC analysis.

-

Further purify the combined fractions using reversed-phase high-performance liquid chromatography (HPLC).

-

Employ recycled HPLC on a reversed-phase column with a methanol-water mobile phase to separate (-)-isohopeaphenol from its isomer, (+)-hopeaphenol.[2]

Cytotoxicity Assessment by MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on cancer cell lines.

2.2.1. Cell Culture and Treatment

-

Culture human hepatocellular carcinoma cell lines (e.g., HepG2 and Hep3B) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Treat the cells with serial dilutions of this compound for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.

2.2.2. MTT Assay Procedure

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and modulation of key signaling pathways implicated in cancer cell survival and proliferation.

Table 4: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µM) at 72h | Source/Citation |

| HepG2 (human hepatocellular carcinoma) | 54 | [4] |

| Hep3B (human hepatocellular carcinoma) | 26 | [4] |

Putative Mechanism of Apoptosis Induction

Based on the known mechanisms of related stilbenoids, this compound is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Polyphenols, including stilbenoids, are known to inhibit this pathway. It is hypothesized that this compound may exert its anticancer effects in part by suppressing NF-κB activation. This could occur through the inhibition of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This action would retain the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

Conclusion

This compound stands out as a promising natural product with significant cytotoxic effects against cancer cells. Its proposed mechanisms of action, involving the induction of apoptosis and the inhibition of the pro-survival NF-κB pathway, make it a compelling candidate for further investigation in the development of novel anticancer agents. This technical guide provides a foundational repository of its known properties and methodologies for its study, aiming to facilitate and accelerate future research in this area. Further studies are warranted to fully elucidate its physical properties, refine isolation and purification protocols, and definitively map its interactions with cellular signaling cascades.

References

An In-depth Technical Guide to Isohopeaphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer, has garnered significant interest within the scientific community for its diverse biological activities. As a geometric isomer of Hopeaphenol, this polyphenolic compound, primarily isolated from plant sources such as Vitis vinifera, demonstrates notable potential in therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for assessing its biological activity, and an exploration of its role in cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Molecular Profile of this compound

This compound is a complex stilbenoid with the molecular formula C₅₆H₄₂O₁₂.[1][2] Its structure, a tetramer of resveratrol, contributes to its significant molecular weight and its capacity to interact with various biological targets. The key molecular details are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₅₆H₄₂O₁₂ | [1][2] |

| Molecular Weight | 906.9 g/mol | [1] |

| Synonyms | (-)-isohopeaphenol, this compound A | |

| Class | Stilbenoid, Resveratrol Tetramer, Polyphenol |

Biological Activity and Quantitative Data

This compound has been shown to exhibit a range of biological effects, including enzyme inhibition and cytotoxicity against cancer cell lines.

Enzyme Inhibition

This compound has been identified as an inhibitor of human sirtuin 1 (hSIRT1), a class III histone deacetylase involved in various cellular processes, including gene expression and metabolism. It also demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.

Cytotoxic Activity

Studies have demonstrated the cytotoxic effects of this compound against human hepatocellular carcinoma cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

| Cell Line | IC₅₀ (at 72h) | Citation |

| Hep3B | 26.0 ± 3.0 µM | |

| HepG2 | 54 µM |

Experimental Protocols

The following sections detail the methodologies for key experiments related to the biological activity of this compound.

α-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the α-glucosidase inhibitory activity of this compound.

Objective: To quantify the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of varying concentrations of this compound solution.

-

Add 20 µL of α-glucosidase solution (e.g., 2 U/mL in phosphate buffer) to each well containing this compound and incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to each well.

-

Incubate the mixture at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader. The yellow color of p-nitrophenol produced is proportional to the enzyme activity.

-

Acarbose can be used as a positive control.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

hSIRT1 Inhibition Assay (Fluor de Lys Method)

This protocol describes a common method for assessing the inhibition of hSIRT1 by this compound.

Objective: To determine the inhibitory effect of this compound on the deacetylase activity of hSIRT1.

Materials:

-

Recombinant human SIRT1 (hSIRT1)

-

Fluor de Lys-SIRT1 substrate (a fluorogenic peptide derived from p53)

-

NAD⁺

-

Developer solution (containing a protease)

-

This compound

-

Assay buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add the assay buffer, NAD⁺, and varying concentrations of this compound.

-

Add the hSIRT1 enzyme to the wells and briefly incubate.

-

Initiate the reaction by adding the Fluor de Lys-SIRT1 substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 45 minutes), protected from light.

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for an additional period (e.g., 15 minutes).

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

The fluorescence intensity is proportional to the deacetylase activity.

-

The percentage of inhibition is calculated by comparing the fluorescence of the wells with this compound to the control wells without the inhibitor.

Signaling Pathway Interactions

As an inhibitor of SIRT1, this compound can modulate downstream signaling pathways that are regulated by this deacetylase. SIRT1 is known to deacetylate and thereby influence the activity of several key transcription factors and proteins, including p53, NF-κB, and FOXO. By inhibiting SIRT1, this compound can lead to the hyperacetylation and altered activity of these proteins, subsequently affecting cellular processes such as apoptosis, inflammation, and stress resistance.

Conclusion

This compound presents as a promising natural compound with well-defined molecular characteristics and significant biological activities. Its ability to inhibit key enzymes such as hSIRT1 and α-glucosidase, along with its cytotoxic effects on cancer cells, underscores its potential for further investigation in drug discovery and development. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this field. Future studies should focus on the in vivo efficacy, bioavailability, and detailed molecular mechanisms of this compound to fully elucidate its therapeutic potential.

References

Biological activity of stilbenoid oligomers

An In-depth Technical Guide on the Biological Activity of Stilbenoid Oligomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenoid oligomers, a class of polyphenolic compounds found in various plant species, have garnered significant scientific interest due to their diverse and potent biological activities. These activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects, position them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biological activities of stilbenoid oligomers, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

Stilbenoids are a group of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. They exist as monomers, such as the well-studied resveratrol, and as more complex oligomers formed through the condensation of two or more monomeric units.[1] These oligomers, including dimers, trimers, and tetramers like viniferins, gnetin C, and hopeaphenol, often exhibit enhanced or novel biological activities compared to their monomeric precursors.[2][3] Their structural diversity, arising from different monomeric units, linkage patterns, and stereochemistry, contributes to their wide range of pharmacological effects. This guide will delve into the key biological activities of stilbenoid oligomers, providing the necessary technical details for their study and potential therapeutic application.

Core Biological Activities

Anticancer Activity

Stilbenoid oligomers have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data: Anticancer Activity of Stilbenoid Oligomers

| Stilbenoid Oligomer | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| R2-viniferin | HepG2 (Hepatocellular Carcinoma) | MTT | 9.7 ± 0.4 (72h) | |

| Hopeaphenol | Hep3B (Hepatocellular Carcinoma) | MTT | 13.1 ± 4.1 (72h) | |

| Isohopeaphenol | Hep3B (Hepatocellular Carcinoma) | MTT | 26.0 ± 3.0 (72h) | |

| trans-ε-viniferin | Hep3B (Hepatocellular Carcinoma) | MTT | 63 (72h) | |

| Ampelopsin A | HepG2 (Hepatocellular Carcinoma) | MTT | 76 (72h) | |

| Pauciflorol B | Various tumor cell lines | Cell-based | 2.8 - 19.7 | |

| Miyabenol C | A549 (Lung Carcinoma) | Cytotoxicity | 20 | |

| Miyabenol C | NCI-H446 (Lung Carcinoma) | Cytotoxicity | 20 | |

| Vaticanol C | SW-480 (Colon Carcinoma) | Cell Viability | More potent than resveratrol | |

| Vaticanol C | HL-60 (Leukemia) | Cell Viability | More potent than resveratrol | |

| α-Viniferin | Raw264.7 (Macrophage) | COX-2 Inhibition | 4.9 |

Antioxidant Activity

The potent antioxidant activity of stilbenoid oligomers is a cornerstone of their therapeutic potential. They can directly scavenge free radicals and modulate endogenous antioxidant defense systems. This activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Data: Antioxidant Activity of Stilbenoid Oligomers

| Stilbenoid Oligomer | Assay | IC50 (µM) | Reference |

| ε-Viniferin | DPPH | 63.0 | |

| Vitisin D | DPPH | 62.7 | |

| Vitisin A | DPPH | 59.1 |

Anti-inflammatory Activity

Stilbenoid oligomers exhibit significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways. They have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, as well as the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Quantitative Data: Anti-inflammatory Activity of Stilbenoid Oligomers

| Stilbenoid Oligomer | Assay | Cell Line | IC50 (µM) | Reference |

| α-Viniferin | NO Production Inhibition | Raw264.7 | 2.7 | |

| α-Viniferin | iNOS Transcript Inhibition | Raw264.7 | 4.7 | |

| Quercetin (flavonol) | NO Production Inhibition | RAW264.7 | 12.0 ± 0.8 | |

| Luteolin (flavone) | NO Production Inhibition | RAW264.7 | 7.6 ± 0.3 |

Neuroprotective Effects

Emerging evidence suggests that stilbenoid oligomers possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases. Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and modulating signaling pathways crucial for neuronal survival. Studies have shown their ability to enhance cell viability and reduce reactive oxygen species (ROS) in neuronal cell models.

Experimental Protocols

Isolation and Characterization of Stilbenoid Oligomers

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

-

Sample Preparation: Extract plant material (e.g., grape stems, roots) with a suitable solvent such as methanol (B129727) or ethanol. Concentrate the extract under reduced pressure.

-

Chromatographic System: Utilize a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient elution system, typically with water (containing a small percentage of formic acid, e.g., 0.5%) and acetonitrile.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution profile at the maximum absorbance wavelength of stilbenoids (around 306-320 nm). A mass spectrometer can be coupled for identification.

-

Quantification: Prepare calibration curves for known stilbenoid standards of varying concentrations. Calculate the concentration of the target compounds in the samples by comparing their peak areas with the calibration curves.

Protocol: NMR and Mass Spectrometry for Structural Elucidation

-

NMR Spectroscopy: Dissolve the purified stilbenoid oligomer in a suitable deuterated solvent (e.g., acetone-d6, methanol-d4). Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to determine the chemical structure, including the connectivity of monomeric units and stereochemistry.

-

Mass Spectrometry: Utilize electrospray ionization (ESI) mass spectrometry, often coupled with HPLC, to determine the molecular weight and fragmentation patterns of the oligomers. Tandem mass spectrometry (MS/MS) can provide valuable information on the structure by analyzing the fragmentation of precursor ions.

Biological Activity Assays

Protocol: MTT Assay for Anticancer Activity

-

Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the stilbenoid oligomer for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: In a 96-well plate or test tubes, mix different concentrations of the stilbenoid oligomer with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of the stilbenoid oligomer for a certain period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The presence of nitrite (B80452) (a stable product of NO) will result in a colorimetric reaction.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Quantify the amount of nitrite in the supernatant using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production and determine the IC50 value.

Protocol: Neuronal Cell Viability Assay for Neuroprotective Effects

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y, primary neurons) in a suitable culture vessel.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., amyloid-β peptide, 6-hydroxydopamine) to induce cell death.

-

Treatment: Co-treat or pre-treat the cells with different concentrations of the stilbenoid oligomer.

-

Viability Assessment: Assess cell viability using methods such as the MTT assay, trypan blue exclusion, or lactate (B86563) dehydrogenase (LDH) release assay.

-

Data Analysis: Compare the viability of cells treated with the stilbenoid oligomer to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

Stilbenoid oligomers exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for the rational design and development of stilbenoid-based drugs.

Anticancer Signaling Pathways

Anti-inflammatory Signaling Pathways

Antioxidant and Neuroprotective Signaling Pathways

Conclusion and Future Directions

Stilbenoid oligomers represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action against cancer, oxidative stress, inflammation, and neurodegeneration make them attractive candidates for further research and development. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental approaches.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the specific structural features of stilbenoid oligomers influence their biological activity is needed to guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, more extensive in vivo studies are required to validate the therapeutic efficacy and to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into tangible benefits for human health.

-

Synergistic Effects: Investigating the potential synergistic effects of stilbenoid oligomers with existing drugs could lead to more effective combination therapies.

By addressing these areas, the full therapeutic potential of stilbenoid oligomers can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

The Phytoalexin Isohopeaphenol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Antimicrobial Role, Biosynthesis, and Regulatory Pathways

Introduction

Isohopeaphenol, a complex resveratrol (B1683913) tetramer, has emerged as a significant phytoalexin, particularly within the Dipterocarpaceae family of tropical trees. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress, forming a key component of their inducible defense system. This compound, as an oligomer of resveratrol, demonstrates the principle that polymerization of basic phenolic units can lead to compounds with enhanced biological activity. This technical guide provides a comprehensive overview of ishopeaphenol's role as a phytoalexin, detailing its antimicrobial properties, biosynthetic origins, and the signaling cascades that regulate its production. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents and plant-based therapeutics.

Antimicrobial Activity of this compound

This compound exhibits significant antimicrobial activity against a range of pathogenic microbes. As a resveratrol oligomer, its potent antifungal and antibacterial properties are a key aspect of the chemical defense strategy in plants like those of the Hopea genus.[1] The oligomerization of resveratrol is a crucial factor in enhancing its antimicrobial efficacy.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table summarizes the reported MIC values for a compound identified as a major stilbenoid from Hopea parviflora, which is consistent with ishopeaphenol, against several common pathogens.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (mg/L) |

| Escherichia coli | Gram-negative Bacteria | 4 |

| Candida albicans | Fungus (Yeast) | 4 |

| Bacillus subtilis | Gram-positive Bacteria | 8 |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

Data sourced from a study on stilbenoids from the stem bark of Hopea parviflora.

Biosynthesis of this compound

The biosynthesis of ishopeaphenol is rooted in the well-established phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites, including flavonoids and stilbenoids.

The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate stands at a critical branch point. In the biosynthesis of stilbenoids, the enzyme stilbene (B7821643) synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, resulting in the production of resveratrol.

This compound is a tetramer of resveratrol, meaning it is formed by the joining of four resveratrol units. This oligomerization is an oxidative process, likely catalyzed by peroxidases or laccases, which generate resveratrol radicals that then couple to form dimers, trimers, and ultimately, tetramers like ishopeaphenol.

Biosynthetic pathway of this compound.

Regulation of this compound Production: Signaling Pathways

The production of phytoalexins like ishopeaphenol is tightly regulated and induced upon pathogen recognition or exposure to abiotic stress. Two of the most critical signaling cascades involved in plant defense are the Mitogen-Activated Protein Kinase (MAPK) and the Jasmonate (JA) signaling pathways.

MAPK Signaling Cascade

The MAPK cascade is a conserved signaling module that transduces extracellular stimuli into intracellular responses. In the context of plant defense, the perception of Pathogen-Associated Molecular Patterns (PAMPs) by cell surface receptors triggers a phosphorylation cascade. This typically involves a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and a MAP Kinase (MPK). The activated MPK can then phosphorylate transcription factors, leading to the upregulation of defense-related genes, including those involved in phytoalexin biosynthesis.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a crucial hormonal pathway in plant defense against necrotrophic pathogens and herbivorous insects. Upon detection of a threat, the biosynthesis of jasmonic acid is initiated. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows for the activation of transcription factors that regulate the expression of genes involved in the production of defensive compounds, including stilbenoids.

Generalized signaling pathways for phytoalexin induction.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, quantification, and bioassay of ishopeaphenol, adapted from established methods for resveratrol and its oligomers.

Extraction of this compound from Plant Material

This protocol describes a solid-liquid extraction method suitable for obtaining stilbenoids from the bark or wood of Dipterocarpaceae species.

-

Sample Preparation: Air-dry the plant material (e.g., stem bark of Hopea species) and grind it into a fine powder.

-

Maceration: Macerate the powdered plant material in acetone (B3395972) or methanol (B129727) at room temperature with continuous agitation for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Solvent Partitioning (Optional): For further purification, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Stilbenoids are typically enriched in the ethyl acetate fraction.

-

Drying: Dry the resulting fractions under vacuum to yield the final extracts for analysis.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust method for the quantification of phenolic compounds.

-

Standard Preparation: Prepare a stock solution of purified ishopeaphenol standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known weight of the dried plant extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example, a binary solvent system of (A) 0.1% formic acid in water and (B) acetonitrile. A gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Diode Array Detector monitoring at the maximum absorbance wavelength for ishopeaphenol (typically around 280-320 nm).

-

-

Quantification: Construct a calibration curve by plotting the peak area of the ishopeaphenol standard against its concentration. Determine the concentration of ishopeaphenol in the sample extract by interpolating its peak area on the calibration curve.

Bioassay for Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the ishopeaphenol stock solution in the appropriate growth medium to achieve a range of test concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

General experimental workflow for ishopeaphenol analysis.

Conclusion and Future Directions

This compound stands out as a potent phytoalexin with significant antimicrobial activity, underscoring the importance of stilbenoid oligomers in plant defense. Its biosynthesis from resveratrol highlights a key strategy in plants to generate chemical diversity and enhance the efficacy of protective compounds. While the general signaling pathways leading to phytoalexin production are understood, further research is needed to elucidate the specific regulatory networks that control ishopeaphenol biosynthesis in Dipterocarpaceae. The quantitative data on its antimicrobial efficacy, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for future research. For drug development professionals, ishopeaphenol represents a promising natural product scaffold for the development of new antimicrobial agents. Future work should focus on in vivo efficacy studies, understanding its mechanism of action at a molecular level, and exploring its potential for synergistic interactions with existing antibiotics.

References

An In-depth Technical Guide to Isohopeaphenol: Chemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isohopeaphenol, a resveratrol (B1683913) tetramer found in plants such as grapevines. It details its chemical identifiers, explores its known biological interactions, and furnishes detailed experimental protocols for its study.

Chemical Identification and Properties

This compound is a complex polyphenolic compound with the chemical formula C₅₆H₄₂O₁₂.[1] Its intricate structure and stereochemistry are crucial to its biological activity. The primary chemical identifiers and properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 197446-77-8 | [2][3] |

| Molecular Formula | C₅₆H₄₂O₁₂ | [1] |

| Molecular Weight | 906.9 g/mol | [1] |

| IUPAC Name | (1R,8S,9R,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol | [1] |

| SMILES | C1=CC(=CC=C1[C@@H]2--INVALID-LINK--O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O">C@H[C@@H]7--INVALID-LINK--O)C1=CC=C(C=C1)O">C@HC1=CC=C(C=C1)O)O | [1] |

| InChI Key | YQQUILZPDYJDQJ-VHQOTMCHSA-N | [1] |

It is important to distinguish this compound from its isomers and related compounds. For instance, Hopeaphenol has the CAS number 17912-85-5.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly in the context of cancer research. Studies have shown its cytotoxic effects against human hepatocellular carcinoma cell lines.

SIRT1 Inhibition:

A key mechanism of action for this compound is the competitive inhibition of Sirtuin 1 (SIRT1). SIRT1 is a histone deacetylase involved in various cellular processes, and its inhibition can suppress the growth of tumor cells.

While research on related resveratrol oligomers suggests potential involvement of other signaling pathways such as ERK, p38, and NF-kB, the direct inhibition of SIRT1 by this compound is the most clearly elucidated mechanism to date.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

3.1. Extraction and Isolation of this compound from Vitis vinifera Stems

This protocol is adapted from methodologies for extracting polyphenols from grape stems.

Materials:

-

Dried and powdered Vitis vinifera stems

-

Ethanol (various concentrations, e.g., 50%)

-

pH adjustment reagents (e.g., HCl, NaOH)

-

Filtration apparatus